molecular formula C12H15NO3 B1465029 Methyl 2-[(3-azetidinyloxy)methyl]benzoate CAS No. 1220021-58-8

Methyl 2-[(3-azetidinyloxy)methyl]benzoate

Cat. No. B1465029
M. Wt: 221.25 g/mol
InChI Key: MTTUSJYUUJNMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(3-azetidinyloxy)methyl]benzoate” is a chemical compound with the molecular formula C12H15NO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(3-azetidinyloxy)methyl]benzoate” consists of a benzoate group (a benzene ring attached to a carboxylate) and a 3-azetidinyloxy group attached to the methyl group .

Scientific Research Applications

Synthesis and Pharmaceutical Precursor

Methyl 2-[(3-azetidinyloxy)methyl]benzoate, as a structural analogue to compounds like methyl-2-formyl benzoate, plays a critical role in organic synthesis, serving as a bioactive precursor for developing various pharmacologically active compounds. Its versatility in synthesis allows it to act as a scaffold for antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. The compound's significance lies in its ability to function as an excellent precursor in the search for new bioactive molecules, contributing to the preparation of medical products through diverse synthetic routes (S. Farooq & Z. Ngaini, 2019).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, derivatives of this compound, such as azetidinones, have been synthesized for their potential anti-inflammatory activities. By undergoing specific reactions with various aldehydes and chloro acetyl chloride, these derivatives demonstrate the compound's utility in creating pharmacologically relevant structures. The research emphasizes the importance of such compounds in the development of new therapeutic agents, highlighting their role in synthesizing molecules with potential anti-inflammatory properties (R. Kalsi et al., 1990).

Catalysis and Material Science

In the field of catalysis and material science, the compound's derivatives have been explored for their role in surface reactions, such as the reduction of related esters on catalysts like yttrium oxide. This research provides insights into the catalytic processes involving benzoate esters and their reduction pathways, offering valuable information for the development of catalytic systems and understanding the mechanistic aspects of such reactions (S. T. King & E. J. Strojny, 1982).

Electropolymerization and Sensor Applications

Additionally, the synthesis of polymers derivatised with azo dyes from similar compounds showcases the potential of methyl 2-[(3-azetidinyloxy)methyl]benzoate derivatives in electropolymerization and the development of electrochromic materials. Such research contributes to the field of smart materials and sensors, highlighting the application of these compounds in creating responsive and functional materials for various technological applications (A. K. A. Almeida et al., 2017).

properties

IUPAC Name

methyl 2-(azetidin-3-yloxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)11-5-3-2-4-9(11)8-16-10-6-13-7-10/h2-5,10,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTUSJYUUJNMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3-azetidinyloxy)methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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